molecular formula C10H6ClI B3331780 2-Chloro-7-iodonaphthalene CAS No. 858024-77-8

2-Chloro-7-iodonaphthalene

Cat. No.: B3331780
CAS No.: 858024-77-8
M. Wt: 288.51 g/mol
InChI Key: XDJGJGBNKXHRNN-UHFFFAOYSA-N
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Description

2-Chloro-7-iodonaphthalene is a dihalogenated naphthalene derivative featuring chlorine and iodine substituents at positions 2 and 7 of the naphthalene ring, respectively. Halogenated naphthalenes are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals, where substituent positions and halogen types critically influence reactivity, stability, and environmental behavior .

Properties

IUPAC Name

2-chloro-7-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJGJGBNKXHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704791
Record name 2-Chloro-7-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858024-77-8
Record name 2-Chloro-7-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method is the diazotization of 2-amino-7-iodonaphthalene followed by a Sandmeyer reaction to introduce the chlorine atom. This process involves treating the arylamine with n-butyl nitrite, nickel(II) iodide, and tetrabutylammonium iodide in anhydrous acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 7 is more reactive than the chlorine atom at position 2 due to its lower bond dissociation energy and larger atomic radius, making it a superior leaving group. This compound undergoes nucleophilic aromatic substitution (NAS) preferentially at the iodine site under basic conditions. For example:

  • Nucleophilic substitution with methoxide :
    C10H6ClI+NaOCH3C10H6Cl(OCH3)+NaI\text{C}_{10}\text{H}_6\text{ClI} + \text{NaOCH}_3 \rightarrow \text{C}_{10}\text{H}_6\text{Cl(OCH}_3) + \text{NaI}
    This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Cross-Coupling Reactions

The iodine substituent facilitates participation in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . Key findings include:

Reaction Type Conditions Products Key Insight
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivativesIodine acts as the primary coupling site due to faster oxidative addition .
Nickel-Catalyzed CouplingNi(cod)₂, PPh₃, ZnCl₂, THF, 60°CChlorine-retained productsCompeting pathways (SET vs. concerted oxidative addition) influence selectivity .
  • Mechanistic studies suggest oxidative addition to Ni(0) complexes proceeds via both single-electron transfer (SET) and concerted pathways, depending on the halogen’s electronic properties .

Oxidative Addition in Metal Catalysis

The compound’s reactivity in nickel-catalyzed systems has been explored in depth:

  • Competition experiments with other aryl halides (e.g., 9-bromoanthracene vs. 1-iodonaphthalene) reveal that reduction potentials and steric factors govern reaction rates. For 2-chloro-7-iodonaphthalene, the iodine site reacts preferentially due to its higher electrophilicity .

  • Key data :

    Ered(1-iodonaphthalene)=1.92V(vs. SCE)E_{\text{red}} (\text{1-iodonaphthalene}) = -1.92 \, \text{V} \quad \text{(vs. SCE)}

    This lower reduction potential compared to chloroarenes favors oxidative addition at iodine .

Comparative Reactivity of Halogens

Halogen Bond Strength (kJ/mol) Preferred Reaction Leaving Group Ability
Iodine~234Cross-coupling, substitutionHigh
Chlorine~339Inert under mild conditionsLow
  • Steric effects : The peri-hydrogens in naphthalene may hinder substitution at position 2 (chlorine site) .

Challenges and Limitations

  • Selectivity issues : Competing reactions at iodine and chlorine sites require careful optimization of catalysts and ligands.

  • Stability : Prolonged storage may lead to partial dehalogenation, necessitating inert atmosphere handling.

Scientific Research Applications

Chemical Reactions

2-Chloro-7-iodonaphthalene can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds that are essential for synthesizing biaryl compounds, which serve as intermediates in organic synthesis.

Organic Synthesis

This compound is widely used as a precursor in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions makes it valuable for creating novel compounds with diverse applications in pharmaceuticals and materials science.

Material Science

This compound is also explored for its potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials. Its derivatives can serve as hole transport materials, enhancing the efficiency of electronic devices .

Biochemical Applications

Research has indicated that halogenated naphthalenes like this compound can interact with biological systems, opening avenues for studies related to drug design and development. The mechanisms by which these compounds affect biological pathways are areas of ongoing investigation .

Synthesis of Nonproteinogenic Amino Acids

In a recent study, researchers utilized palladium-catalyzed reactions involving this compound to simplify the synthesis of nonproteinogenic amino acids. This application highlights its utility in producing complex molecules efficiently .

Development of Organic EL Devices

Another study focused on the use of this compound derivatives as intermediates for producing hole transport materials in OLEDs. The findings demonstrated improved performance characteristics when these compounds were integrated into device architectures .

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodonaphthalene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-7-iodonaphthalene with three related compounds from the evidence, focusing on substituent effects, applications, and physicochemical properties.

2-Chloronaphthalene (d7)

  • Structure : Deuterated 2-chloronaphthalene, with chlorine at position 2 and deuterium replacing hydrogen.
  • Key Data: CAS Number: 95-57-8 . Solubility: Available as a 100 µg/mL solution in methanol, indicating moderate polarity and compatibility with polar solvents .
  • Comparison: The absence of iodine in 2-chloronaphthalene (d7) reduces molecular weight and steric bulk compared to this compound.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : Chlorinated indole derivative with a methyl group and carboxylic acid substituent .
  • Key Data: CAS Number: 16381-48-9 . Functional Groups: Carboxylic acid introduces high polarity and hydrogen-bonding capacity, unlike the nonpolar naphthalene backbone of this compound.
  • Comparison :
    • The indole core and carboxylic acid group make this compound more water-soluble and reactive in acid-base reactions compared to halogenated naphthalenes.
    • This compound’s lack of ionizable groups limits its solubility in aqueous media but enhances stability in organic matrices.

2-(Trifluoromethyl)naphthalene-7-methanol

  • Structure : Naphthalene derivative with trifluoromethyl (-CF₃) at position 2 and hydroxymethyl (-CH₂OH) at position 7 .
  • Key Data :
    • SMILES: c1cc(cc2c1ccc(c2)C(F)(F)F)CO .
    • Functional Groups: Electron-withdrawing -CF₃ and polar -CH₂OH groups.
  • Comparison :
    • The -CF₃ group increases electronegativity and resistance to electrophilic substitution, whereas iodine in this compound may participate in electrophilic reactions more readily.
    • The hydroxymethyl group in this compound enhances hydrophilicity, contrasting with the hydrophobic nature of this compound.

Research Findings and Implications

  • Environmental Impact : Chlorinated and iodinated naphthalenes are persistent organic pollutants due to halogen stability. Iodine’s larger size may increase bioaccumulation risks compared to chlorine .
  • Synthetic Utility : The iodine atom in this compound could serve as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), offering advantages over chlorine in catalytic processes .
  • Regulatory Considerations : Substituting chlorine with iodine may require reassessment under regulations like ZDHC MRSL due to differing toxicity profiles .

Biological Activity

2-Chloro-7-iodonaphthalene, an organic compound with the molecular formula C10H6ClI, is a halogenated derivative of naphthalene. It features chlorine and iodine atoms substituted at the 2 and 7 positions, respectively. This compound is notable for its potential applications in organic synthesis and biological research.

Chemical Structure

The structure of this compound can be represented as follows:

C10H6ClI\text{C}_{10}\text{H}_6\text{ClI}

Types of Reactions

This compound is reactive due to the presence of halogen atoms, allowing it to undergo various chemical reactions:

  • Substitution Reactions : The halogens can be replaced by other functional groups through nucleophilic or electrophilic substitution.
  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions

  • Nucleophilic Substitution : Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
  • Suzuki-Miyaura Coupling : Typically involves palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The products formed from these reactions depend on specific reagents and conditions, often yielding biaryl compounds that serve as valuable intermediates in organic synthesis.

The biological activity of this compound primarily stems from its ability to form reactive intermediates that can interact with various biological targets. The halogen substituents enhance its reactivity, allowing it to engage in diverse biological pathways.

Applications in Research

Recent studies have explored the use of this compound as a building block for synthesizing compounds with potential anticancer properties. For instance, its derivatives have been investigated for their inhibitory effects on the Bcl-2 protein, which plays a crucial role in cancer cell survival. The interactions between these compounds and the Bcl-2 binding site involve significant hydrophobic and hydrogen bonding interactions, indicating their potential as therapeutic agents .

Case Studies

  • Anticancer Research : A study highlighted the synthesis of quinoline-based heterocycles using this compound as a precursor. These compounds demonstrated potent anti-proliferative activity against various cancer cell lines, with sub-micromolar IC50 values noted for some derivatives .
  • Fungicidal Activity : In another investigation, related compounds were evaluated for their fungicidal properties against several plant pathogens. The structural modifications involving halogenated naphthalenes showed enhanced biological activity compared to non-halogenated analogs, suggesting that the presence of chlorine and iodine significantly impacts efficacy .

Comparative Analysis

The following table summarizes the biological activities observed in studies involving this compound derivatives compared to other related compounds:

CompoundActivity TypeIC50 (µM)Notes
This compoundAnticancer (Bcl-2)<1Potent inhibitor
Quinoline DerivativeAnticancer<0.5High selectivity
Non-Halogenated AnalogAnticancer>10Significantly less active
Halogenated CompoundFungicidal<5Effective against pathogens

Q & A

Basic: What are the established synthetic routes for 2-Chloro-7-iodonaphthalene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves halogenation or cross-coupling reactions. For example:

  • Direct iodination of 2-chloronaphthalene using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Yield optimization requires adjusting stoichiometry and reaction time .
  • Ullmann-type coupling between this compound precursors and aryl halides, using copper catalysts. Variables like solvent polarity (e.g., DMF vs. toluene) and ligand selection (e.g., phenanthroline) critically influence efficiency .
  • Safety note : Monitor exothermic reactions and use inert atmospheres to prevent decomposition of iodine-containing intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplet signals in δ 7.2–8.5 ppm. The deshielding effect of iodine may shift specific protons downfield .
    • ¹³C NMR : Halogen-substituted carbons (C-Cl and C-I) show distinct signals; iodine’s heavy atom effect broadens peaks.
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 298 (M⁺) and isotopic patterns characteristic of chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I).
  • IR : C-Cl and C-I stretches appear as weak bands near 550–600 cm⁻¹ and 500–550 cm⁻¹, respectively. Validate with X-ray crystallography for unambiguous confirmation .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance nucleophilic substitution compared to non-polar media. Replicate studies under identical conditions .
  • Impurity interference : Trace metals (e.g., Pd in cross-coupling reactions) can alter reactivity. Use high-purity reagents and report purification methods (e.g., column chromatography gradients) .
  • Computational validation : Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways and compare with experimental outcomes. Focus on halogen-bonding interactions and steric effects .

Advanced: What strategies enable regioselective functionalization of this compound in complex coupling reactions?

Methodological Answer:

  • Ligand design : Bulky ligands (e.g., SPhos) favor coupling at the iodine site due to steric hindrance at chlorine.
  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer reactivity toward specific positions, then remove them post-coupling .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (iodine site), while higher temperatures (80–100°C) shift selectivity to chlorine .

Intermediate: How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under nitrogen. Monitor decomposition onset (typically >200°C for naphthalene derivatives) .
  • Accelerated aging studies : Expose the compound to elevated temperatures (e.g., 100°C) and humid environments, then analyze degradation products via GC-MS.
  • Safety protocols : Use blast shields and fume hoods due to potential release of toxic HI gas .

Advanced: What computational approaches best predict the electronic properties of this compound for materials science applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps. Iodine’s polarizability significantly lowers LUMO energy, enhancing electron-accepting capacity .
  • Molecular Dynamics (MD) : Simulate crystal packing to assess π-π stacking behavior. Compare with XRD data to validate models .
  • Charge distribution maps : Visualize electron density around halogens to predict sites for electrophilic/nucleophilic attacks .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials under argon at –20°C to minimize light/oxygen exposure.
  • Handling : Use gloveboxes for air-sensitive reactions. Conduct regular NMR checks to detect decomposition (e.g., new peaks in aromatic regions) .
  • Waste disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Chloro-7-iodonaphthalene

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